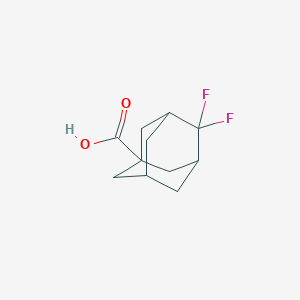
4,4-Difluoroadamantane-1-carboxylic acid
説明
4,4-Difluoroadamantane-1-carboxylic acid is a chemical compound with the CAS Number: 438017-43-7 . It has a molecular weight of 216.23 and its IUPAC name is 4,4-difluoro-1-adamantanecarboxylic acid . It is a white solid and is used for research purposes .
Molecular Structure Analysis
The InChI code for 4,4-Difluoroadamantane-1-carboxylic acid is 1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
4,4-Difluoroadamantane-1-carboxylic acid is a white solid . It should be stored at temperatures between 0-8°C .科学的研究の応用
Environmental Biodegradability and Degradation Pathways
Microbial Degradation of Polyfluoroalkyl Chemicals Research suggests that polyfluoroalkyl chemicals, which may include structures similar to 4,4-Difluoroadamantane-1-carboxylic acid, undergo microbial degradation in the environment. The degradation process involves abiotic and microbial degradation of non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties, resulting in the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This study emphasizes the significance of understanding the environmental fate, degradation pathways, and potential toxic profiles of these compounds (Liu & Avendaño, 2013).
Emission Sources and Global Distribution
Global Emission Inventories of Perfluoroalkyl Carboxylic Acid Homologues A comprehensive analysis of the global emissions of C4-C14 perfluoroalkyl carboxylic acid (PFCA) homologues highlights the significant industrial and commercial sources of these compounds. The study details the geographical shift of industrial sources and the differential contributions of various sources over time, indicating the complex nature of PFCA emissions and their potential environmental impact (Wang et al., 2014).
Electrochemical Mineralization
Electrochemical Mineralization of Perfluorocarboxylic Acids Research into the electrochemical mineralization of environmentally persistent perfluorinated carboxylic acids (PFCAs) using Ce-doped modified porous nanocrystalline PbO2 film electrode provides insights into potential treatment methods for contaminated wastewater. The study explores the degradation kinetics and the formation of degradation intermediates, presenting a possible pathway for the electrochemical treatment of PFCAs (Niu et al., 2012).
Exposure Sources and Health Risks
Occurrence of Perfluorinated Carboxylic Acids in Personal Care Products The presence of perfluorinated carboxylic acids (PFCAs) in personal care products indicates a potential source of human exposure to these compounds. The study quantifies PFCA concentrations in cosmetics and sunscreens, shedding light on the pathways through which humans may be exposed to these substances and the potential health risks associated with their use (Fujii et al., 2013).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4,4-difluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)7-1-6-2-8(11)5-10(3-6,4-7)9(14)15/h6-8H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPITGHNDOOTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672590 | |
| Record name | 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoroadamantane-1-carboxylic acid | |
CAS RN |
438017-43-7 | |
| Record name | 4,4-Difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



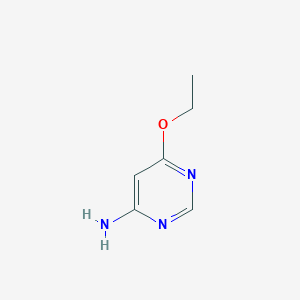
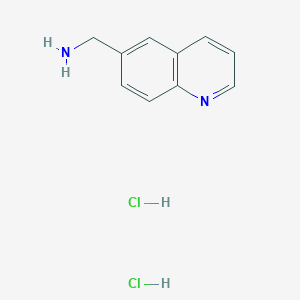
![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)
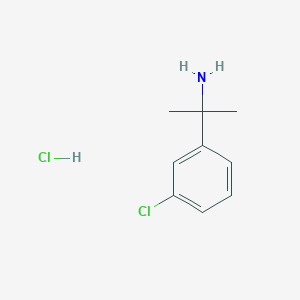
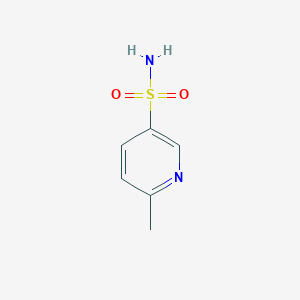
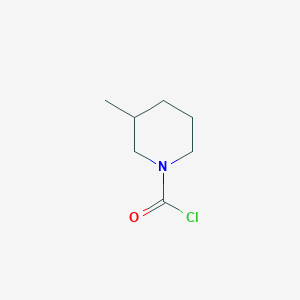
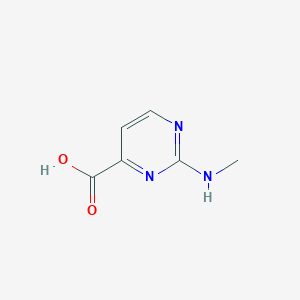
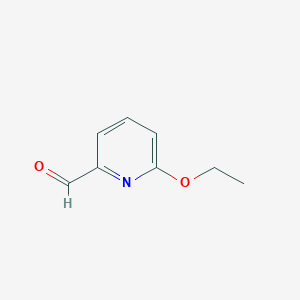

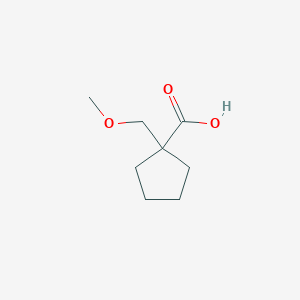
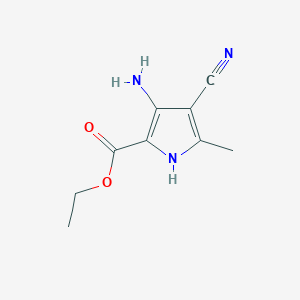
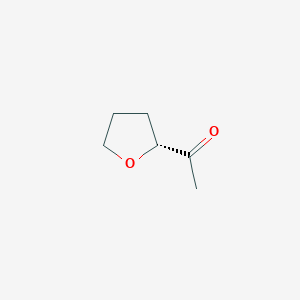

![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)